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molecular formula C7H9NO B8509178 Aminobenzylalcohol

Aminobenzylalcohol

Cat. No. B8509178
M. Wt: 123.15 g/mol
InChI Key: QTQUJRIHTSIVOF-UHFFFAOYSA-N
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Patent
US08022218B2

Procedure details

Reaction of aminobenzylalcohol (3 g) with methylchloroformate (1.9 ml) in the presence of DIPEA (12.8 ml) was performed according to the method described in example 22. The residue was chromatographed on silica gel in dichloromethane/ethyl acetate=25/1 as eluent. Yield: 4.19 g.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
12.8 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
N[CH:2]([OH:9])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:10][O:11][C:12](Cl)=[O:13].CC[N:17](C(C)C)C(C)C>>[CH3:10][O:11][C:12](=[O:13])[NH:17][C:4]1[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=1[CH2:2][OH:9]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC(C1=CC=CC=C1)O
Name
Quantity
1.9 mL
Type
reactant
Smiles
COC(=O)Cl
Name
Quantity
12.8 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica gel in dichloromethane/ethyl acetate=25/1 as eluent

Outcomes

Product
Name
Type
Smiles
COC(NC1=C(C=CC=C1)CO)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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